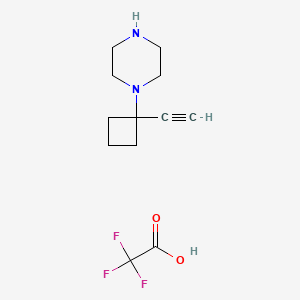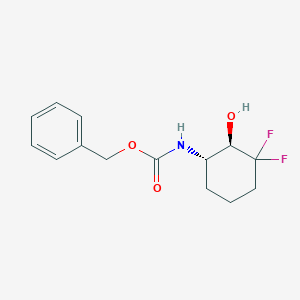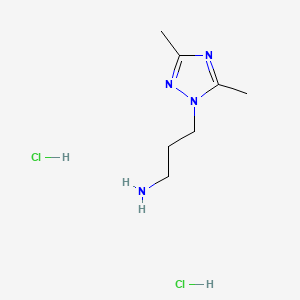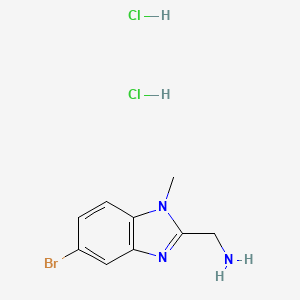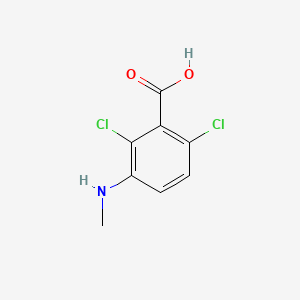
2,6-Dichloro-3-(methylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(methylamino)benzoic acid is a halogenated aromatic carboxylic acid This compound is characterized by the presence of two chlorine atoms and a methylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
Chlorination of Methyl Ester: One method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(methylamino)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another approach is the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, optimized for yield and purity. The choice of reagents and conditions is crucial to ensure the efficient production of the desired compound.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl ester yields the corresponding carboxylic acid .
科学的研究の応用
2,6-Dichloro-3-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism by which 2,6-Dichloro-3-(methylamino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of chlorine atoms and the methylamino group influences its binding affinity and reactivity
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzoic Acid: Similar in structure but lacks the methylamino group.
3-Amino-2,5-dichlorobenzoic Acid: Contains an amino group instead of a methylamino group.
2-(Methylamino)benzoic Acid: Similar but lacks the chlorine atoms.
Uniqueness
2,6-Dichloro-3-(methylamino)benzoic acid is unique due to the combination of chlorine atoms and a methylamino group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
2,6-dichloro-3-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChIキー |
MCKWXSPQPVFYBK-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

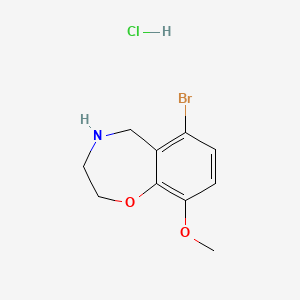
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
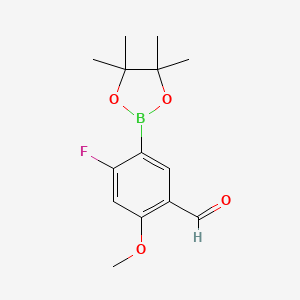
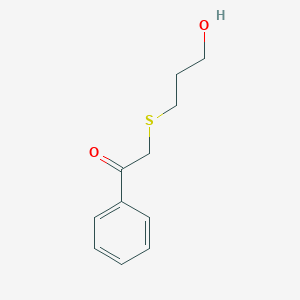
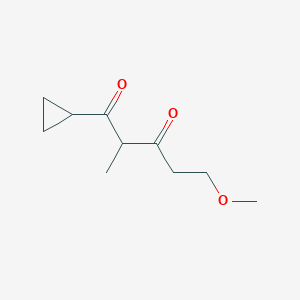
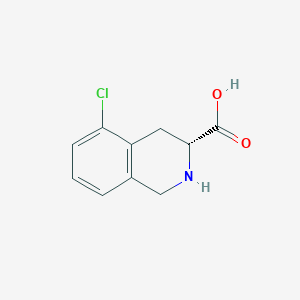
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
